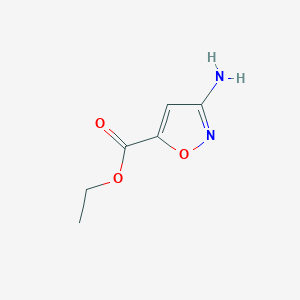

Ethyl 3-aminoisoxazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-amino-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-5(7)8-11-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDIGGPNNRPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456080 | |

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203586-94-1 | |

| Record name | Ethyl 3-aminoisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-aminoisoxazole-5-carboxylate typically involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and allows for the efficient preparation of 3,5-disubstituted isoxazoles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-aminoisoxazole-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and n-butyllithium . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl orthoformate in acetic anhydride can lead to the formation of isoxazolo[5,4-d]-pyrimidin-4(5H)-ones .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Ethyl 3-aminoisoxazole-5-carboxylate has garnered attention for its diverse applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The mechanism often involves inhibition of kinases that regulate cell cycle progression and apoptosis .

- Neuroprotective Effects : Studies have shown that this compound may act as a sigma-1 receptor ligand, promoting neurite outgrowth and suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Properties : this compound has demonstrated antimicrobial effects against various bacterial strains, potentially disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Industrial Applications

- The compound serves as a building block in the synthesis of complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its reactivity allows for the development of new materials and chemical processes .

Case Studies

Several studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant growth inhibition in MCF-7 and HT-29 cell lines with IC50 values in low micromolar range. |

| Study B | Neuroprotection | Showed enhancement of neurite outgrowth in neuronal cultures, indicating potential for neurodegenerative disease treatment. |

| Study C | Antimicrobial Activity | Reported effectiveness against E. coli and S. aureus, with mechanisms linked to metabolic disruption. |

Mecanismo De Acción

The mechanism of action of Ethyl 3-aminoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, leading to the formation of new chemical bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent pattern on the isoxazole ring critically influences reactivity, solubility, and biological activity. Below is a comparative analysis with key analogues:

Actividad Biológica

Ethyl 3-aminoisoxazole-5-carboxylate (EAI) is a compound of significant interest in medicinal chemistry due to its unique isoxazole structure and potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to EAI, supported by data tables and case studies.

Chemical Structure and Properties

EAI is characterized by its isoxazole ring, which consists of a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is . The presence of an amino group and a carboxylate moiety contributes to its biological activity.

Biological Activities

EAI has been investigated for various biological activities, including:

- Antimicrobial Activity : EAI exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research indicates that EAI has cytotoxic effects against several cancer cell lines. For example, studies show that derivatives of isoxazoles can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various pathogens | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimitotic | Affects microtubule dynamics |

The mechanism of action for EAI involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various chemical reactions that lead to the formation of new bonds. The compound's ability to affect tubulin dynamics suggests it may disrupt normal cell division processes, particularly in rapidly dividing cancer cells .

Case Studies

- Cytotoxicity Evaluation : A study synthesized several derivatives of 3-aminoisoxazoles, including EAI, and tested their cytotoxicity against five human cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .

- Cell Cycle Arrest : In another investigation, EAI was shown to induce G2/M phase arrest in cancer cells at concentrations as low as 0.1 µM, demonstrating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

EAI's biological activity can be compared with other compounds within the isoxazole family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate | Isoxazole structure | Known for anti-hepatic activities |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Exhibits antiviral activity | Different amino group positioning |

The unique arrangement of functional groups in EAI differentiates it from these compounds and may influence its reactivity and biological profile .

Q & A

Q. What are the established synthetic routes for Ethyl 3-aminoisoxazole-5-carboxylate, and what critical parameters influence yield and purity?

The compound is synthesized via cyclization reactions under alkaline conditions using ethyl acetoacetate and hydroxylamine derivatives. Key parameters include:

- Temperature optimization (60–80°C) to balance reaction rate and side-product formation.

- Stoichiometric ratios (e.g., 1:1.2 molar ratio of ethyl acetoacetate to hydroxylamine hydrochloride) to minimize unreacted intermediates.

- Purification via recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >95% purity. Post-synthesis, single-crystal X-ray diffraction confirms structural integrity, requiring slow evaporation from dichloromethane/hexane solutions for crystal growth .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical safety measures include:

- PPE : Nitrile gloves (EN 374 standard), chemical splash goggles, and flame-retardant lab coats.

- Storage : Airtight containers at 2–8°C with desiccants (e.g., silica gel) to prevent hydrolysis.

- Ventilation : Fume hoods with ≥6 air changes/hour during weighing and reactions to mitigate vapor exposure.

- Spill management : Use inert absorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : Identify amine protons (δ 5.2–5.8 ppm) and ester carbonyl carbons (δ 165–170 ppm). Coupling constants (J = 2.1–2.5 Hz) confirm isoxazole ring geometry.

- IR spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H).

- Mass spectrometry : ESI-MS (m/z 170.1 [M+H]⁺) validates molecular weight. Cross-reference with X-ray crystallography (SHELXL refinement) resolves ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?

Systematic optimization involves:

- DoE (Design of Experiments) : Vary temperature (50–90°C), catalyst (e.g., p-TsOH, 0.5–2 mol%), and solvent polarity (ethanol vs. THF).

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., oxime at 1640 cm⁻¹).

- Byproduct suppression : Introduce scavengers (molecular sieves) for water removal during cyclization. Pilot-scale trials show 15–20% yield improvement under anhydrous THF at 70°C .

Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data?

Implement multi-technique validation:

- DFT calculations : Compare experimental ¹H NMR coupling constants (J = 2.1 Hz) with B3LYP/6-311+G(d,p)-predicted values.

- 2D NMR : Use HSQC/HMBC to confirm through-space correlations (e.g., H-4 to C-5 in the isoxazole ring).

- Temperature-dependent studies : IR spectroscopy at 25°C vs. −40°C to differentiate tautomers. Discrepancies >5% require re-evaluation of solvent effects or crystal packing .

Q. What strategies enhance the biological activity profiling of aminoisoxazole derivatives?

Design assays targeting specific pathways:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with Z-GGR-AMC substrate) at varying pH (6.5–8.0).

- Cellular uptake : Radiolabel derivatives with ¹⁴C for pharmacokinetic studies in HepG2 cells.

- SAR analysis : Introduce substituents (e.g., 3,4-dimethoxyphenyl) to assess steric/electronic effects on IC₅₀ values. Derivatives with logP >2.5 show improved blood-brain barrier penetration .

Q. How can crystallization protocols be refined for high-resolution X-ray structural analysis?

Advanced techniques include:

- Anti-solvent vapor diffusion : Introduce tert-butyl methyl ether to supersaturate chloroform solutions (3:1 v/v).

- Seeding : Add 0.5–1% w/w microcrystals from prior batches to control nucleation.

- Hirshfeld refinement : Resolve H-atom positions with SHELXL, achieving R-factors <0.05. Cooling rates ≤0.5°C/hour reduce lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.